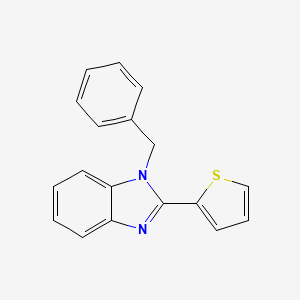

1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-benzyl-2-thiophen-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-18(20)17-11-6-12-21-17/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRECDBQGFVCOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with aldehydes, acyl chloride, carboxylic acids, or esters under acidic conditions. Another method includes the use of copper catalysts, N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.

Scientific Research Applications

1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

Benzimidazole: The parent compound, known for its broad range of biological activities.

2-Substituted Benzimidazoles: Compounds with various substituents at the second position, which can alter their chemical and biological properties.

Thiophene-Substituted Benzimidazoles: Compounds with thiophene rings, similar to this compound, which can enhance their electronic and structural characteristics

Biological Activity

Overview

1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic organic compound known for its structural uniqueness and potential therapeutic applications. With a molecular formula of C18H14N2S and a molecular weight of 290.38 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Benzimidazole derivatives, including this compound, are known to inhibit multiple enzymes and pathways involved in cancer progression and microbial resistance. The mechanisms through which it exerts its effects include:

- DNA Interactions : The compound is thought to induce DNA alkylation and binding, disrupting replication processes.

- Tubulin Dynamics : It may interfere with tubulin polymerization, affecting cell division.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cellular signaling and metabolism.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as HeLa cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like sorafenib.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | < 5 | Apoptosis induction |

| Sorafenib | HeLa | 7.91 | Reference drug |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies

Several studies have explored the biological efficacy of compounds related to this compound:

- Anticancer Studies : A study reported that derivatives of benzothiazole showed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance biological activity.

- Antimicrobial Resistance : Research focusing on the synthesis of novel derivatives indicated that certain substitutions on the thiophene ring improved antibacterial potency against resistant strains of bacteria.

Q & A

Basic Research Question

- Spectroscopic Analysis :

- ¹H NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range. The benzyl group’s methylene protons appear as a singlet near δ 5.2 ppm .

- IR Spectroscopy : Confirm C=N stretching (1600–1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Dihedral angles between benzimidazole and thiophene rings should be <35°, indicating minimal steric strain .

- Elemental Analysis : Ensure calculated vs. experimental C/H/N content deviations are <0.4% .

What in vivo experimental designs are suitable for evaluating the antitumor efficacy of this compound derivatives?

Advanced Research Question

- Animal Models : Use immunodeficient mice (e.g., nude mice) xenografted with KRAS-mutant pancreatic ductal adenocarcinoma (Panc-Tu-I cells). Administer compounds intraperitoneally (10 mg/kg) and monitor tumor volume weekly .

- Dosing Regimen : Optimize solubility using DMSO/PEG300 (≥42 mg/mL) and assess pharmacokinetics via LC-MS to determine bioavailability .

- Control Groups : Include vehicle (DMSO/saline) and positive controls (e.g., KRAS inhibitors). Measure tumor growth inhibition (%) relative to baseline .

Advanced Research Question

Q. Example SAR Data :

| Derivative | R Group | IC₅₀ (μM) | ΔG (kcal/mol) |

|---|---|---|---|

| Parent | H | 12.5 | −8.7 |

| 5-Fluoro | F (thiophene) | 4.2 | −10.1 |

| 5-Nitro | NO₂ (thiophene) | 3.8 | −10.5 |

What strategies mitigate solubility challenges during formulation of this compound for biological assays?

Advanced Research Question

- Co-Solvent Systems : Use DMSO:PEG300 (1:3 v/v) for in vitro studies. For in vivo work, prepare emulsions with Tween-80 (5% w/v) in saline .

- Cyclodextrin Complexation : Employ sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility (up to 10 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via solvent evaporation, achieving sustained release over 72 hours .

Methodological Tip : Validate solubility via dynamic light scattering (DLS) and HPLC-UV (λ = 254 nm) .

How can computational methods predict the photophysical properties of this compound derivatives?

Advanced Research Question

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps. Smaller gaps (<3 eV) correlate with redshifted absorption .

- TD-DFT : Predict UV-vis spectra (e.g., λmax ≈ 350 nm for π→π* transitions) and compare with experimental data from UV-DRS .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO) using OPLS-AA force fields to assess aggregation propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.